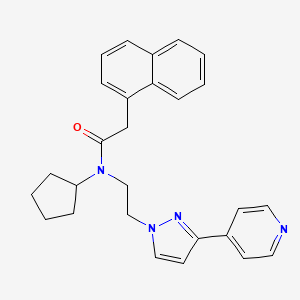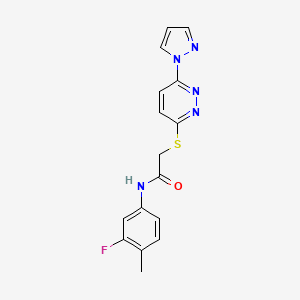
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O and its molecular weight is 424.548. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interactions :
- A study by Asiri, A., Khan, S. A., Tan, K., & Ng, S. (2010) discusses the co-crystallization of a similar compound with naphthalene-2,3-diol, highlighting interactions such as hydrogen bonds that contribute to chain and layer motifs in the crystal structure. This suggests potential applications in crystallography and understanding molecular interactions (Asiri et al., 2010).
Synthesis of Pyridine Derivatives :
- Rady, E. A. E., & Barsy, M. (2006) described the synthesis of pyridine derivatives using compounds similar to N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide. This indicates its utility in creating new pyridine-based compounds, which have various applications in medicinal and synthetic chemistry (Rady & Barsy, 2006).
Polymer Light-Emitting Diodes :
- A study by Tang, H., Wei, L., Wang, J., Li, Y., Wu, H., Yang, W., & Cao, Y. (2014) explored the use of a similar compound in the synthesis of iridium(III) complexes for application in polymer light-emitting diodes. This suggests potential uses in the field of electronics and photonics (Tang et al., 2014).
Anticonvulsant Agents :
- Bhandari, S., Tripathi, A., & Saraf, S. (2013) synthesized new 2-pyrazoline derivatives, including a compound structurally related to N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and evaluated them as potential anticonvulsant agents. This implies potential applications in the development of new treatments for epilepsy and related conditions (Bhandari, Tripathi, & Saraf, 2013).
Anticancer Activity :
- Mansour, E., Abd-Rabou, A. A., Nassar, I., & Elewa, S. I. (2021) synthesized and evaluated new pyridine-3-carbonitrile derivatives, closely related to the compound , for their anticancer activity. This highlights its potential role in the development of new anticancer drugs (Mansour et al., 2021).
CDK2 Inhibitors and Anti-Proliferative Activity :
- Abdel-Rahman, A., Shaban, A. K. F., Nassar, I., El-kady, D., Ismail, N. S. M., Mahmoud, S., Awad, H., & El‐Sayed, W. (2021) explored the design and synthesis of new pyridine derivatives, including naphthyl and thienyl moieties, as CDK2 inhibitors. Their anti-proliferative activity against various human cancer cell lines suggests applications in cancer research and therapy (Abdel-Rahman et al., 2021).
Synthesis and Characterization of Ligands :
- Bell, Z. R., McCleverty, J., & Ward, M. (2003) discussed the synthesis and structures of multidentate ligands, including pyrazolyl–pyridine units linked to aromatic spacer units. This indicates potential applications in coordination chemistry and the synthesis of complex molecules (Bell, McCleverty, & Ward, 2003).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-naphthalen-1-yl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c32-27(20-23-8-5-7-21-6-1-4-11-25(21)23)31(24-9-2-3-10-24)19-18-30-17-14-26(29-30)22-12-15-28-16-13-22/h1,4-8,11-17,24H,2-3,9-10,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWDDSVBAXSJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(naphthalen-1-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)
![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)



![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)
![2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)